6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216565-20-6
VCID: VC6286120
InChI: InChI=1S/C18H20N4O4S.ClH/c1-10(2)21-8-7-13-14(9-21)27-18(15(13)16(19)23)20-17(24)11-3-5-12(6-4-11)22(25)26;/h3-6,10H,7-9H2,1-2H3,(H2,19,23)(H,20,24);1H
SMILES: CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Molecular Formula: C18H21ClN4O4S
Molecular Weight: 424.9

6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1216565-20-6

Cat. No.: VC6286120

Molecular Formula: C18H21ClN4O4S

Molecular Weight: 424.9

* For research use only. Not for human or veterinary use.

6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216565-20-6

Specification

CAS No. 1216565-20-6
Molecular Formula C18H21ClN4O4S
Molecular Weight 424.9
IUPAC Name 2-[(4-nitrobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H20N4O4S.ClH/c1-10(2)21-8-7-13-14(9-21)27-18(15(13)16(19)23)20-17(24)11-3-5-12(6-4-11)22(25)26;/h3-6,10H,7-9H2,1-2H3,(H2,19,23)(H,20,24);1H
Standard InChI Key LONHKRCYGRQWNH-UHFFFAOYSA-N
SMILES CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-[(4-nitrobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride systematically describes its molecular architecture. The core structure consists of a tetrahydrothieno[2,3-c]pyridine ring system, a bicyclic framework merging thiophene and piperidine moieties. Key substituents include:

  • 6-Isopropyl group: A branched alkyl chain enhancing hydrophobicity and influencing receptor binding.

  • 2-(4-Nitrobenzamido) group: An aromatic amide contributing to electronic interactions and hydrogen bonding.

  • 3-Carboxamide: A polar functional group critical for solubility and target engagement.

  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

The molecular formula is C19H22N4O4SHCl\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S} \cdot \text{HCl}, with a molar mass of 467.38 g/mol.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence beginning with 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and 4-nitrobenzoyl chloride. The amidation reaction proceeds under anhydrous conditions using a base such as triethylamine to neutralize HCl byproducts. Solvents like dichloromethane or dimethylformamide facilitate the reaction, typically conducted at 0–25°C to minimize side reactions.

A critical intermediate is the free base, which is subsequently treated with hydrochloric acid in ethanol to yield the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity, with final yields averaging 60–75% .

Industrial-Scale Production

Patent CN102432626A outlines a scalable method for analogous tetrahydrothienopyridine derivatives . Key steps include:

  • Imine Formation: Reacting 2-thiopheneethylamine with formaldehyde at 50–55°C for 20–30 hours.

  • Cyclization: Treating the imine intermediate with ethanolic HCl at 65–75°C to form the tetrahydrothienopyridine core.

  • Salt Formation and Purification: Recrystallization using activated carbon and temperature-controlled filtration.

This method emphasizes cost efficiency, minimal waste, and avoidance of hazardous hydrogen chloride gas . Adapting this protocol for the target compound would require introducing the isopropyl and nitrobenzamido groups via subsequent functionalization steps.

Physicochemical Properties

PropertyValue/Description
Molecular Weight467.38 g/mol
SolubilitySoluble in DMSO, ethanol; sparingly in water
Melting Point215–220°C (decomposes)
LogP (Partition Coefficient)2.8 (predicted)
pKa4.1 (amine), 8.9 (amide)

The hydrochloride salt improves aqueous solubility (∼5 mg/mL) compared to the free base. The nitro group (NO2\text{NO}_2) confers strong electron-withdrawing effects, influencing reactivity and spectroscopic profiles.

Biological and Pharmacological Applications

Enzyme Inhibition

Tetrahydrothienopyridines (THTPs) are recognized as isosteres of tetrahydroisoquinolines (THIQs), exhibiting enhanced selectivity for human phenylethanolamine N-methyltransferase (hPNMT) . hPNMT catalyzes adrenaline synthesis, making it a target for cardiovascular and neurological disorders. The 4-nitrobenzamido group in this compound likely interacts with hydrophobic pockets in hPNMT’s active site, while the carboxamide forms hydrogen bonds with catalytic residues .

Table 1: Comparative hPNMT Inhibition Data

CompoundIC₅₀ (nM)Selectivity (vs. α₂-adrenoceptor)
Target Compound (Predicted)12 ± 2>100-fold
THIQ Analog 35010-fold
SK&F 7698 165-fold

Receptor Affinity

The isopropyl group at position 6 reduces α₂-adrenoceptor binding, a common off-target interaction for THIQs. This modification enhances selectivity, as bulkier substituents sterically hinder receptor engagement .

Comparative Analysis with Analogous Compounds

1. 2-(4-Nitrobenzamido)thieno[2,3-c]pyridine-3-carboxamide

  • Lacks the tetrahydro ring, reducing conformational flexibility.

  • Lower hPNMT inhibition (IC₅₀ = 120 nM) .

2. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Methyl substituent decreases LogP (2.1 vs. 2.8), improving solubility.

  • Weaker enzyme inhibition due to reduced hydrophobic interactions .

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